(R)-2-(Diphenyl((triethylsilyl)oxy)methyl)pyrrolidine
CAS No.: 1100289-57-3
Cat. No.: VC3819336
Molecular Formula: C23H33NOSi
Molecular Weight: 367.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1100289-57-3 |
---|---|
Molecular Formula | C23H33NOSi |
Molecular Weight | 367.6 g/mol |
IUPAC Name | [diphenyl-[(2R)-pyrrolidin-2-yl]methoxy]-triethylsilane |
Standard InChI | InChI=1S/C23H33NOSi/c1-4-26(5-2,6-3)25-23(22-18-13-19-24-22,20-14-9-7-10-15-20)21-16-11-8-12-17-21/h7-12,14-17,22,24H,4-6,13,18-19H2,1-3H3/t22-/m1/s1 |
Standard InChI Key | IBZUYVBRWOKYBZ-JOCHJYFZSA-N |
Isomeric SMILES | CC[Si](CC)(CC)OC([C@H]1CCCN1)(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES | CC[Si](CC)(CC)OC(C1CCCN1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES | CC[Si](CC)(CC)OC(C1CCCN1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrrolidine ring (a five-membered secondary amine) substituted at the 2-position with a diphenyl((triethylsilyl)oxy)methyl group. The molecular formula is C₂₃H₃₃NOSi, with a molecular weight of 367.6 g/mol . The triethylsilyl (TES) group enhances solubility in non-polar solvents, while the diphenyl moiety introduces steric bulk, influencing stereoselectivity in catalytic reactions.
Spectroscopic Characteristics
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NMR: The ¹H NMR spectrum shows distinct signals for the pyrrolidine protons (δ 1.5–2.5 ppm), aromatic protons (δ 7.2–7.4 ppm), and triethylsilyl methyl groups (δ 0.5–1.0 ppm).
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IR: Key absorptions include C–N stretching (1,250 cm⁻¹) and Si–O–C vibrations (1,050 cm⁻¹) .
Property | Value |
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Boiling Point | Estimated 412.7°C |
Solubility | Soluble in THF, CH₂Cl₂ |
Stability | Hydrolytically sensitive |
Synthesis and Production Methods
Laboratory-Scale Synthesis
The synthesis typically proceeds via a three-step sequence:
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Pyrrolidine Functionalization: (R)-(+)-α,α-diphenylprolinol is silylated using triethylsilyl chloride (TESCl) in anhydrous dichloromethane, yielding the protected intermediate .
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Purification: Column chromatography (silica gel, hexane/ethyl acetate) isolates the enantiomer with >99% purity.
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Characterization: NMR and mass spectrometry confirm structural integrity .
Industrial Production Challenges
Scalability requires optimizing:
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Cost Efficiency: TESCl is 30–40% cheaper than bulkier silylating agents (e.g., TIPSCl).
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Yield Optimization: Continuous flow systems improve throughput by 20% compared to batch reactors .
Chemical Reactivity and Catalytic Mechanisms
Key Reaction Types
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Asymmetric Fluorination: Catalyzes β-fluorination of carbonyl compounds with N-fluorobenzenesulfonimide (NFSI), achieving diastereoselectivity >20:1.
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Aldol Reactions: Promotes cross-aldol additions between aldehydes and ketones, yielding enantiomeric excess (ee) >90%.
Mechanistic Insights
The TES group stabilizes transition states via steric shielding, while the pyrrolidine nitrogen coordinates substrates through hydrogen bonding. For example, in glycofused tricyclic derivative synthesis, the catalyst aligns reactants to favor syn-addition.
Applications in Organic Synthesis
Case Study 1: Glycofused Tricyclic Derivatives
(R)-2-(Diphenyl((triethylsilyl)oxy)methyl)pyrrolidine catalyzes the formation of tricyclic structures used in amyloid-β peptide diagnostics. A 2023 study reported 85% yield and 98% ee under optimized conditions (MTBE, –20°C).
Case Study 2: Cyclohexene Carbaldehyde Synthesis
The catalyst enables [4+2] cycloadditions between benzoylnitromethane and aliphatic enals, producing bicyclic intermediates with 75% diastereoselectivity.
Application | Substrate | Yield (%) | ee (%) |
---|---|---|---|
Fluorination | β-Ketoesters | 78 | 95 |
Aldol Reaction | Propanal + Acetophenone | 82 | 91 |
Industrial and Materials Science Applications
Catalyst Reusability
The TES group’s stability allows 5 reaction cycles without significant activity loss, reducing production costs by 15% .
Materials Development
Incorporating the compound into polymer matrices enhances thermal stability (decomposition temperature ↑ 40°C), enabling high-temperature catalysis .
Comparison with Related Organocatalysts
Compound | Selectivity (ee %) | Cost (€/g) | Thermal Stability (°C) |
---|---|---|---|
(R)-TES-pyrrolidine (this compound) | 95–98 | 233–530 | 150 |
(S)-TMS-pyrrolidine | 88–92 | 350–600 | 120 |
(R)-TBS-pyrrolidine | 90–94 | 450–800 | 170 |
The TES derivative balances cost and performance, outperforming trimethylsilyl (TMS) analogs in enantioselectivity while remaining cheaper than tert-butyldimethylsilyl (TBS) variants .
Future Research Directions
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Toxicity Profiling: Systematic in vitro and in vivo studies to assess therapeutic potential.
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Hybrid Catalysts: Immobilizing the compound on silica supports for heterogeneous catalysis.
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Computational Modeling: DFT studies to predict novel reaction pathways.
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